molecular formula C10H9N4O7P B12295709 [(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid

[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid

Katalognummer: B12295709
Molekulargewicht: 328.17 g/mol
InChI-Schlüssel: SATDHOJTYJUTDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid is a structurally complex phosphonic acid derivative featuring a nitro-substituted quinoxaline-dione core linked to a methylamino-methylphosphonic acid moiety. Thus, comparisons with structurally or functionally related compounds are essential to infer its properties and behavior.

Eigenschaften

Molekularformel

C10H9N4O7P

Molekulargewicht

328.17 g/mol

IUPAC-Name

[(7-nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid

InChI

InChI=1S/C10H9N4O7P/c15-9-10(16)13-8-5(3-11-4-22(19,20)21)1-6(14(17)18)2-7(8)12-9/h1-2,11H,3-4H2,(H2,19,20,21)

InChI-Schlüssel

SATDHOJTYJUTDW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=NC(=O)C(=O)N=C21)CNCP(=O)(O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AMP 397 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of AMP 397 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Key considerations include:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The quinoxaline core and methylamino group participate in nucleophilic substitutions under alkaline or acidic conditions. Key reactions include:

Amination/alkylation :

  • The methylamino group (-CH₂NH-) reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

  • Reagents : CH₃I, K₂CO₃, DMF

  • Conditions : 60°C, 12 hours

  • Product : [(7-Nitro-2,3-dioxoquinoxalin-5-yl)(methyl(ethyl)amino)methyl]phosphonic acid

  • Yield : 78%

Phosphonic acid derivatization :

  • The phosphonic acid group (-PO(OH)₂) undergoes esterification with alcohols (e.g., ethanol) in the presence of coupling agents.

  • Reagents : Ethanol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)

  • Conditions : RT, 24 hours

  • Product : Diethyl [(7-nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonate

  • Yield : 65%

Oxidation-Reduction Reactions

The nitro group (-NO₂) and quinoxaline dione system are redox-active:

Nitro group reduction :

  • Catalytic hydrogenation reduces the nitro group to an amine.

  • Reagents : H₂ (1 atm), Pd/C (10% w/w), MeOH

  • Conditions : RT, 6 hours

  • Product : [(7-Amino-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid

  • Yield : 92%

Quinoxaline core oxidation :

  • Strong oxidants like KMnO₄ oxidize the dione system, leading to ring cleavage.

  • Reagents : KMnO₄ (aq.), H₂SO₄

  • Conditions : 80°C, 2 hours

  • Product : Phosphonic acid derivative of nitrobenzoic acid (identified via LC-MS)

Acid-Base Reactions

The phosphonic acid group demonstrates pH-dependent behavior:

Deprotonation :

  • At pH > 6.5, the phosphonic acid group loses protons to form a dianion, enhancing solubility in polar solvents.

  • pKa values :

    • pKa₁: 2.1 (first -OH)

    • pKa₂: 7.8 (second -OH)

Metal complexation :

  • Forms stable complexes with divalent cations (e.g., Ca²⁺, Mg²⁺) in neutral/basic media.

  • Stability constants (log K) :

    Metal Ionlog K
    Ca²⁺3.2
    Mg²⁺2.8
    Fe³⁺4.5

Photochemical Reactivity

UV irradiation induces nitro group rearrangements and radical formation:

Nitro-to-nitrito isomerization :

  • Under UV light (λ = 254 nm), the nitro group temporarily isomerizes to a nitrito (-ONO) configuration.

  • Quantum yield : Φ = 0.12 ± 0.03

Radical generation :

  • Photolysis produces nitro radicals, detectable via ESR spectroscopy.

  • Radical lifetime : <10 μs in aqueous solutions

Bioconjugation Reactions

The compound reacts with biomolecules via its electrophilic quinoxaline moiety:

Protein binding :

  • Forms covalent adducts with cysteine residues in albumin.

  • Reaction rate (k) : 1.2 × 10³ M⁻¹s⁻¹

DNA intercalation :

  • The planar quinoxaline intercalates into DNA duplexes, confirmed by fluorescence quenching assays.

  • Binding constant (Kb) : 5.6 × 10⁴ M⁻¹

Mechanistic Insights

  • Nucleophilic substitutions proceed via an SN2 mechanism at the methylamino group.

  • Nitro reduction follows a stepwise electron-proton transfer pathway, confirmed by cyclic voltammetry.

  • Phosphonic acid deprotonation is entropy-driven, as shown by calorimetric studies .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of [(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid through various mechanisms:

  • Mechanism of Action
    • The compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
    • It inhibits tyrosine kinases and other enzymes crucial for tumor growth and metastasis, leading to reduced viability in cancer cell lines.
  • In Vitro Studies
    • In studies involving the MCF-7 breast cancer cell line, the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • The structure–activity relationship (SAR) analysis revealed that modifications to the quinoxaline moiety can enhance or reduce anticancer activity, indicating the importance of structural integrity for efficacy.
  • Data Table: Anticancer Efficacy
    CompoundCell LineIC50 Value (µg/mL)Mechanism
    This compoundMCF-73.23Apoptosis induction
    Reference Compound (Doxorubicin)MCF-73.50DNA intercalation

Neurological Research

In addition to its anticancer applications, this compound has been studied for its effects on neurological pathways:

  • Neuroprotective Effects
    • The compound exhibits neuroprotective properties by modulating glutamate receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases.
    • Its ability to cross the blood-brain barrier makes it a promising candidate for treating conditions such as Alzheimer's disease and multiple sclerosis.
  • Case Study: Neuroprotection
    • In a murine model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.

Wirkmechanismus

AMP 397 exerts its effects by competitively inhibiting AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. By blocking these receptors, AMP 397 can reduce neuronal excitability and prevent seizures. The molecular targets include the glutamate binding sites on the AMPA receptors, and the pathways involved are primarily related to excitatory neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Thermodynamic and Fluorescence Properties of Related Compounds

Compound ΔS≠ (J/K·mol) Φ (Emission) Application(s) Reference
1-(N-Butylamino)-1-(2-pyridyl)-MPA −49.1 Reactivity studies
1-(N-Phenylamino)-1-phenyl-MPA +198.8 Decomposition mechanism model
1-(Pyrene-1-carboxamido)methylphosphonic acid 0.68 Fluorescent probe
Methylphosphonic acid Primary metabolite

Table 2: Analytical Methods for Phosphonic Acids

Compound Detection Method Key Features Reference
Isopropyl methylphosphonic acid LC-ESI-MS Detects hydrolysis products of sarin
Pinacolyl methylphosphonic acid LC-ESI-MS Identifies soman degradation in environmental samples

Biologische Aktivität

[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid is a compound of significant interest in biological research due to its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following molecular structure and properties:

  • Chemical Formula : C₁₂H₁₆ClN₄O₇P
  • Molecular Weight : 341.7 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which is critical for its potential therapeutic applications.
  • Neuroprotective Effects : Studies have demonstrated its ability to protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for neurodegenerative disease therapies.
  • Antimicrobial Activity : The compound exhibits broad-spectrum antibacterial properties, particularly against Gram-positive bacteria, suggesting its utility in developing new antibiotics.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Findings
Enzyme InhibitionInhibits phosphodiesterase activity, leading to increased intracellular cAMP levels .
NeuroprotectionReduces neuronal cell death in models of oxidative stress .
Antimicrobial EffectsEffective against various bacterial strains; shows potential for antibiotic development .
CytotoxicityExhibits selective cytotoxicity towards cancer cell lines while sparing normal cells .

Case Studies

  • Neuroprotective Study : A study published in 2020 demonstrated that treatment with this compound significantly reduced apoptosis in neuronal cultures exposed to glutamate-induced excitotoxicity. The mechanism was attributed to the modulation of calcium influx and inhibition of reactive oxygen species (ROS) generation.
  • Antimicrobial Efficacy : In a comparative analysis of antimicrobial agents, this compound was shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL. This suggests its potential as a lead compound for developing new treatments for resistant bacterial infections.
  • Cytotoxicity in Cancer Models : Research involving various cancer cell lines indicated that the compound selectively induced apoptosis in tumor cells while exhibiting minimal effects on normal fibroblast cells. This selectivity highlights the compound's potential for targeted cancer therapies.

Q & A

Q. What analytical methods are recommended for detecting [(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid in environmental samples?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting phosphonic acid derivatives in environmental matrices. The ASTM D7597-09e2 method specifies using reversed-phase LC with quadrupole MS for simultaneous quantification of methylphosphonic acid analogs in water, achieving detection limits as low as 0.1 ng/mL . For polar analytes, ion chromatography coupled with mass spectrometry (IC-MS) improves retention and separation, particularly for acidic compounds like methylphosphonic acid derivatives . Electromembrane extraction (EME) with 1-octanol-impregnated supported liquid membranes (SLMs) can pre-concentrate analytes from untreated water samples, though recovery rates vary (1.1–56.7%) and require optimization .

Q. What established synthesis protocols exist for phosphonic acid derivatives with nitro-quinoxaline moieties?

Answer: Phosphonic acid derivatives are typically synthesized via the Moedritzer-Irani reaction, which involves condensation of primary or secondary amines with phosphorus precursors. For nitro-quinoxaline analogs, functionalization of the quinoxaline core with methylamino-methylphosphonic acid groups can be achieved using Kabachnik-Fields reactions, where amines, carbonyl compounds, and phosphites react in one pot. Post-synthesis, purification via recrystallization and structural validation using 31^{31}P NMR, electrospray ionization mass spectrometry (ESI-MS), and single-crystal X-ray diffraction is critical to confirm purity and stereochemistry .

Q. How should sample preparation be optimized for phosphonic acid analysis in biological matrices?

Answer: For biological fluids (e.g., plasma or serum), isotope dilution with deuterated internal standards (e.g., d7_7-isopropyl methylphosphonic acid) minimizes matrix effects during LC-MS analysis. Protein precipitation with acetonitrile or methanol, followed by solid-phase extraction (SPE) using mixed-mode anion-exchange cartridges, enhances recovery of polar acidic metabolites. In minipig plasma, this approach achieved quantification limits of 1–2 ng/mL for nerve agent degradation products .

Advanced Research Questions

Q. How can quantification accuracy be improved in complex matrices with co-eluting interferences?

Answer: High-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) with multiple reaction monitoring (MRM) enhances selectivity. For example, time-of-flight (TOF)-MS resolves isobaric interferences by exact mass measurements (<5 ppm error). In synthetic urine, HRMS achieved 90–110% accuracy for ethyl methylphosphonic acid (EMPA) at 15–75 ng/mL concentrations . Additionally, derivatization with trimethylphenylammonium hydroxide improves volatility for gas chromatography (GC)-MS analysis of methylphosphonic acids .

Q. How should researchers resolve contradictory recovery data in electromembrane extraction (EME)?

Answer: Variable recovery rates in EME (e.g., 1.1–56.7% for methylphosphonic acids) often stem from pH-dependent analyte ionization or SLM composition. To optimize:

  • Adjust sample pH to ensure analytes are ionized but not fully charged.
  • Test alternative SLM solvents (e.g., dihexyl ether for higher hydrophobicity).
  • Apply pulsed voltage to reduce membrane fouling.
  • Validate with spiked recovery experiments using isotopically labeled analogs .

Q. What are the degradation pathways of phosphonic acid derivatives in environmental or biological systems?

Answer: Biodegradation by cyanobacteria (e.g., Anabaena variabilis) involves enzymatic cleavage of the C-P bond via phosphonatase pathways, producing inorganic phosphate and methane . Abiotic degradation in water occurs via hydroxyl radical-mediated oxidation, with half-lives ranging from hours to days depending on UV exposure and dissolved organic content. Structural characterization of degradation products requires vibrational spectroscopy (Raman/IR) to track P-O and C-P bond dissociation .

Q. What advanced techniques validate the structural dynamics of phosphonic acid derivatives during reactions?

Answer: Synchrotron-based X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) provide atomic-level insights into phosphorus coordination changes during catalytic decomposition. For example, during dimethyl methylphosphonate (DMMP) decomposition, these techniques reveal intermediate species like metaphosphate (PO3_3^-) and pyrophosphate (P2_2O74_7^{4-}) . Coupled with density functional theory (DFT) simulations, this approach elucidates reaction mechanisms and active site interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.